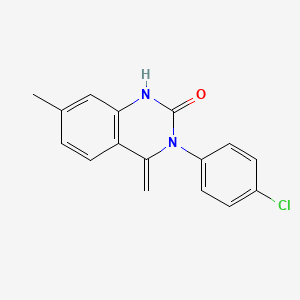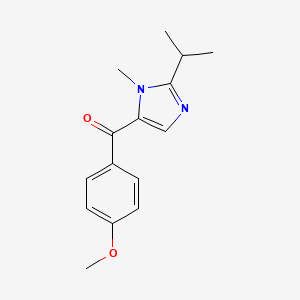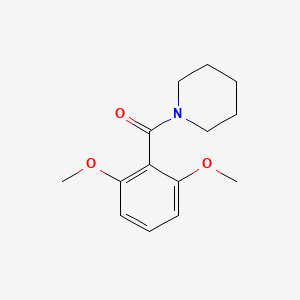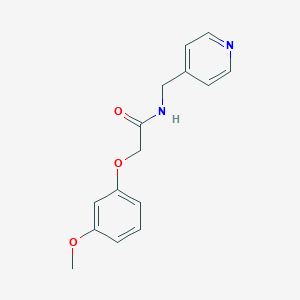
3-(4-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone, also known as GW 501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It is a potential performance-enhancing drug that has gained popularity among athletes and bodybuilders due to its ability to increase endurance and fat metabolism.
Mechanism of Action
3-(4-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone acts as a PPARδ agonist, which activates the PPARδ receptor. PPARδ is a nuclear receptor that regulates various metabolic processes, including lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by 3-(4-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone leads to increased fatty acid oxidation, improved insulin sensitivity, and reduced inflammation.
Biochemical and Physiological Effects
3-(4-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been shown to have several biochemical and physiological effects. It increases fatty acid oxidation and improves lipid metabolism, leading to increased endurance and fat loss. It also improves insulin sensitivity, which is beneficial for individuals with diabetes or metabolic disorders. Additionally, it reduces inflammation, which may have a protective effect against cardiovascular diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone in lab experiments include its ability to improve endurance and fat metabolism, which can be useful for studying the effects of exercise and metabolic disorders. Its ability to reduce inflammation may also be beneficial for studying the mechanisms of cardiovascular diseases. However, its potential performance-enhancing effects may limit its use in some studies.
Future Directions
There are several future directions for research on 3-(4-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone. One direction is to investigate its potential use in the treatment of metabolic disorders, such as diabetes and obesity. Another direction is to study its effects on cardiovascular diseases and inflammation. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 3-(4-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone involves the condensation of 4-chlorobenzaldehyde with methyl anthranilate in the presence of sodium methoxide to form 4-(4-chlorophenyl)-2-methylquinazoline-3-carboxylic acid methyl ester. The methyl ester is then converted to the corresponding acid by hydrolysis with sodium hydroxide. The acid is further converted to the acid chloride by reaction with thionyl chloride, followed by reaction with methylamine to form 3-(4-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone.
Scientific Research Applications
3-(4-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been shown to improve lipid metabolism, increase insulin sensitivity, and reduce inflammation. It has also been investigated for its potential use in the treatment of diabetes, obesity, and cardiovascular diseases.
properties
IUPAC Name |
3-(4-chlorophenyl)-7-methyl-4-methylidene-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-10-3-8-14-11(2)19(16(20)18-15(14)9-10)13-6-4-12(17)5-7-13/h3-9H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPGVZSOMQUVDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C)N(C(=O)N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-7-methyl-4-methylidene-3,4-dihydroquinazolin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[1-(1,3-benzodioxol-5-yl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]methyl}piperidin-2-one](/img/structure/B5689835.png)

![6-(4-fluorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5689848.png)


![N,N-dimethyl-2-(2-{1-[(1-methylpiperidin-3-yl)carbonyl]piperidin-4-yl}-1H-imidazol-1-yl)ethanamine](/img/structure/B5689866.png)
![N-ethyl-2-methyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-2-propen-1-amine](/img/structure/B5689870.png)
![2-[(4-bromo-2,3,5,6-tetramethylbenzyl)thio]-1-methyl-1H-imidazole](/img/structure/B5689884.png)
![(4,5-dimethoxy-2-nitrobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5689904.png)

![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5689924.png)
![1-(1-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5689925.png)

